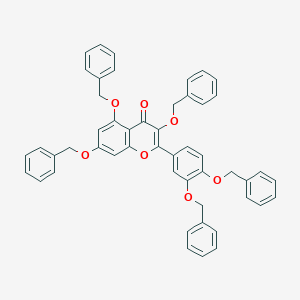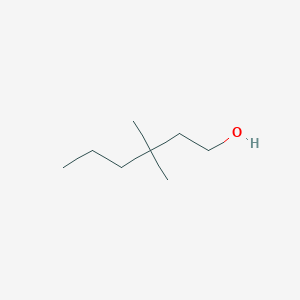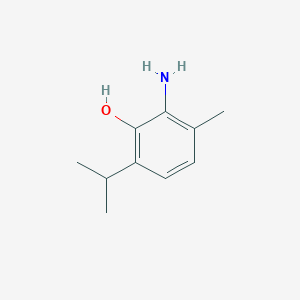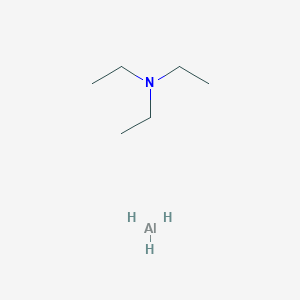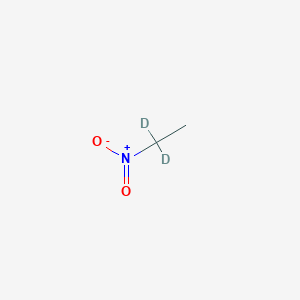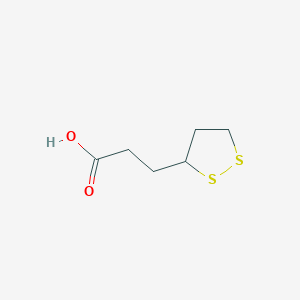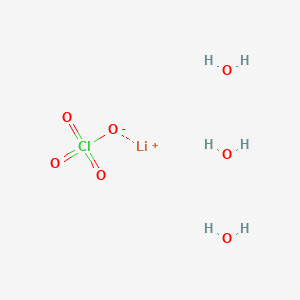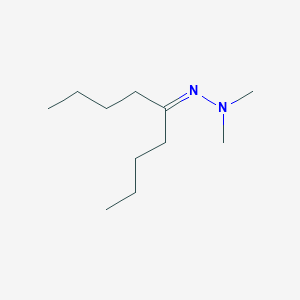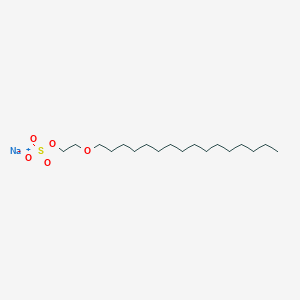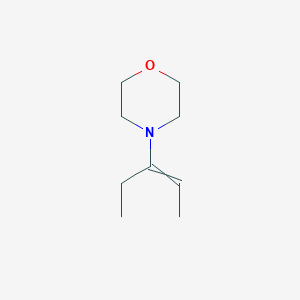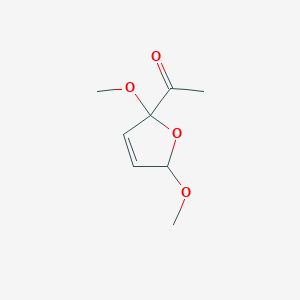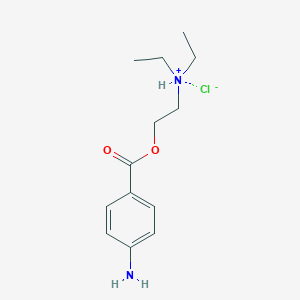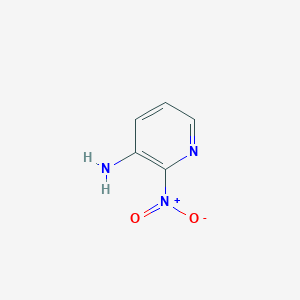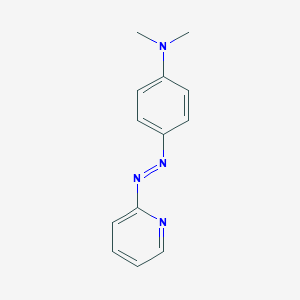
2-Chloro-4-phenylpyrimidine
Vue d'ensemble
Description
2-Chloro-4-phenylpyrimidine is a compound of interest due to its potential in various chemical reactions and as an intermediate in the synthesis of more complex molecules. Its properties and reactions are the subjects of detailed study due to its relevance in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 2-Chloro-4-phenylpyrimidine derivatives involves various chemical pathways, including the reaction of heterocyclic halogeno compounds with nucleophiles. These synthesis methods are crucial for producing compounds with desired structural features and for further applications in chemical research and development (Meeteren & Plas, 2010).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray diffraction, has been conducted on related compounds to understand the geometric parameters and the effect of substituents on the molecular configuration. Such analyses contribute to a deeper understanding of the molecular architecture and its implications on reactivity and physical properties (Rybalova et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving 2-Chloro-4-phenylpyrimidine, such as its conversion into 4-amino derivatives, have been explored. These reactions often involve nucleophilic substitution mechanisms, highlighting the reactivity of the chloro and phenyl groups on the pyrimidine ring. Understanding these reactions is crucial for the design of synthesis pathways for target molecules (Valk & Plas, 1973).
Physical Properties Analysis
The physical properties of 2-Chloro-4-phenylpyrimidine derivatives, such as their crystal structures, have been determined using X-ray diffraction techniques. These studies provide insights into the compound's stability, packing, and potential intermolecular interactions, which are essential for understanding its behavior in various solvents and conditions (Khalib et al., 2015).
Chemical Properties Analysis
Investigations into the chemical properties of 2-Chloro-4-phenylpyrimidine and its derivatives focus on their reactivity, including electrophilic and nucleophilic sites, and their participation in various chemical reactions. These studies are crucial for developing synthetic methodologies and understanding the compound's role in broader chemical contexts (Sengmany et al., 2011).
Applications De Recherche Scientifique
Ring Transformations in Reactions of Heterocyclic Halogeno Compounds with Nucleophiles :
- 2-Chloro-4-phenylpyrimidine can be transformed into different compounds through nucleophilic reactions. One study demonstrated the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine, suggesting a potential addition-elimination mechanism on the C(4) carbon atom (Meeteren & Plas, 2010).
Synthesis of Novel 4-Amino-2-Phenylpyrimidine Derivatives as GPR119 Agonists :
- A study on 4-amino-2-phenylpyrimidine derivatives, closely related to 2-Chloro-4-phenylpyrimidine, revealed their effectiveness as GPR119 agonists, which are beneficial for improving glucose tolerance and preserving pancreatic β-cell function (Negoro et al., 2012).
Antimicrobial Activity of Mercapto-and Aminopyrimidine Derivatives :
- Derivatives of 4-chloro-2-phenylpyrimidine were synthesized and tested for antimicrobial activity against various pathogenic microorganisms, showing potential as antimicrobial agents (El-kerdawy et al., 1990).
Synthesis and Characterization of Thiopyrimidine Derivatives :
- Thiopyrimidine derivatives, including phenyl pyrimidine derivatives, were synthesized and evaluated for their electronic, linear, and nonlinear optical properties, highlighting their potential in medicine and nonlinear optics (Hussain et al., 2020).
Corrosion Inhibition Properties of Phenylpyrimidine Derivatives :
- Phenylpyrimidine derivatives, related to 2-Chloro-4-phenylpyrimidine, were studied for their effectiveness as corrosion inhibitors in hydrochloric acid solutions, demonstrating good inhibition properties (Xianghong et al., 2014).
Propriétés
IUPAC Name |
2-chloro-4-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZYJKNISGEWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345536 | |
| Record name | 2-Chloro-4-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-phenylpyrimidine | |
CAS RN |
13036-50-5 | |
| Record name | 2-Chloro-4-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-phenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

